Cas no 488-73-3 ((+)-proto-Quercitol)

(+)-proto-Quercitol 化学的及び物理的性質
名前と識別子
-
- (+)-proto-quercitol
- D-chiro-Inositol, 2-deoxy-
- CYCLOHEXANE-1,2,3,4,5-PENTOL
- (+)-proto-Quericitol
- Acorn sugar
- D-Quercitol
- (1R,2S,4S,5R)-cyclohexane-1,2,3,4,5-pentol
- 1-L-1,3
- 1L-1,3,4
- 1L-1,3,4 2,5-Cyclohexanepentol
- 2,5-CYCLOHEXANEPENTOL
- 5-Deoxyinositol
- D-chiro-Inositol,2-deoxy
- pentahydroxycyclohexane
- Viburnitol
- 1L-1,3,4/2,5-Cyclohexanepentol
- (+)-Quercitol
- Quercitol
- M8H1D7SDLM
- (1~{R},2~{S},4~{S},5~{R})-cyclohexane-1,2,3,4,5-pentol
- 2-Deoxy-myo-inositol
- Q0071
- C08258
- HQ8
- CHEMBL1950778
- SCHEMBL6079050
- INOSITOL, 2-DEOXY-, D-CHIRO-
- (+)-PROTOQUERCITOL
- UNII-M8H1D7SDLM
- QUERCITOL, D-
- 488-73-3
- DTXSID80197609
- D-1-deoxy-muco-inositol
- Q4639585
- D-QUERCITOL [MI]
- MFCD06797163
- HY-W145689
- CHEBI:27371
- CS-0226131
- (-)-viburnitol
- ConMedNP.2482
- ConMedNP.2483
- 1L-1,2,4/3,5-cyclohexanepentol
- 2-Deoxy-epi-inositol
- D-1-deoxy-myo-inositol
- UB_MBA_65.1
- IMPKVMRTXBRHRB-MBMOQRBOSA-N
- G85437
- (+)-proto-Quercitol
-
- MDL: MFCD06797163
- インチ: 1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4+,5+/m1/s1
- InChIKey: IMPKVMRTXBRHRB-MBMOQRBOSA-N
- ほほえんだ: O([H])C1([H])[C@]([H])([C@@]([H])(C([H])([H])[C@]([H])([C@]1([H])O[H])O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 164.06800
- どういたいしつりょう: 164.06847348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -2.7
- トポロジー分子極性表面積: 101
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.5845
- ゆうかいてん: 237°C(lit.)
- ふってん: 211.61°C (rough estimate)
- 屈折率: 1.4230 (estimate)
- PSA: 101.15000
- LogP: -2.80540
- ひせんこうど: D20 +24 to +26°
- ようかいせい: 未確定
- マーカー: 8036
(+)-proto-Quercitol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | Q509523-1mg |
(+)-proto-Quercitol |
488-73-3 | 1mg |
$ 50.00 | 2022-06-03 | ||
TRC | Q509523-2mg |
(+)-proto-Quercitol |
488-73-3 | 2mg |
$ 65.00 | 2022-06-03 | ||
TRC | Q509523-10mg |
(+)-proto-Quercitol |
488-73-3 | 10mg |
$ 95.00 | 2022-06-03 | ||
1PlusChem | 1P003BTY-5mg |
(+)-proto-Quercitol |
488-73-3 | ≥ 99% (HPLC) | 5mg |
$120.00 | 2025-02-19 | |
1PlusChem | 1P003BTY-25mg |
(+)-proto-Quercitol |
488-73-3 | ≥ 99% (HPLC) | 25mg |
$225.00 | 2025-02-19 | |
A2B Chem LLC | AB54502-100mg |
(+)-Proto-quercitol |
488-73-3 | >97.0%(HPLC) | 100mg |
$358.00 | 2024-04-19 | |
1PlusChem | 1P003BTY-100mg |
(+)-PROTO-QUERCITOL |
488-73-3 | ≥ 99% (HPLC) | 100mg |
$682.00 | 2023-12-17 | |
A2B Chem LLC | AB54502-5mg |
(+)-Proto-quercitol |
488-73-3 | ≥ 99% (HPLC) | 5mg |
$105.00 | 2023-12-30 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Q867699-10mg |
(+)-proto-Quercitol |
488-73-3 | ≥97% | 10mg |
¥155.00 | 2022-10-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Q867699-50mg |
(+)-proto-Quercitol |
488-73-3 | ≥97% | 50mg |
¥580.00 | 2022-10-10 |
(+)-proto-Quercitol 関連文献
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Seiichiro Ogawa,Yo Ohishi,Miwako Asada,Akihiro Tomoda,Atsushi Takahashi,Yoriko Ooki,Midori Mori,Masayoshi Itoh,Takashi Korenaga Org. Biomol. Chem. 2004 2 884
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Sumit Ghosh,Dipti Lai,Alakananda Hajra Org. Biomol. Chem. 2020 18 7948
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3. CLXV.—The occurrence of quercitol (quercite) in the leaves of chamaerops humilisHugo Müller J. Chem. Soc. Trans. 1907 91 1766
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S. J. Angyal Q. Rev. Chem. Soc. 1957 11 212
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G?kay Ayd?n,Tahir Savran,Fatih Akta?,Arif Baran,Metin Balci Org. Biomol. Chem. 2013 11 1511
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6. LXII.—A l?vorotatory modification of quercitolFrederick Belding Power,Frank Tutin J. Chem. Soc. Trans. 1904 85 624
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Shinichi Kuno,Katsumi Higaki,Atsushi Takahashi,Eiji Nanba,Seiichiro Ogawa Med. Chem. Commun. 2015 6 306
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Feng-Lei Li,Jiang-Ping Yu,Wei Ding,Mian-Mian Sun,Yun-Gang He,Xing-Liang Zhu,Shi-Ling Liu,Xiao-Xin Shi RSC Adv. 2019 9 42077
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Wisuttaya Worawalai,Sumrit Wacharasindhu,Preecha Phuwapraisirisan Med. Chem. Commun. 2012 3 1466
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10. 124. Cyclitols. Part I. isoPropylidene derivatives of inositols and quercitols. The structure of pinitol and quebrachitolS. J. Angyal,C. G. Macdonald J. Chem. Soc. 1952 686
(+)-proto-Quercitolに関する追加情報
Exploring the Properties and Applications of (+)-Proto-Quercitol (CAS No. 488-73-3)
(+)-Proto-Quercitol, also known by its CAS registry number 488-73-3, is a naturally occurring compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound, classified as a diol, is primarily found in certain plant species and exhibits a wide range of biological activities that make it a subject of interest for researchers and industry professionals alike.
The molecular structure of (+)-Proto-Quercitol consists of a quinic acid backbone with hydroxyl groups, which contributes to its antioxidant properties. Recent studies have highlighted its ability to scavenge free radicals, making it a promising candidate for use in antioxidant formulations. In addition, the compound has shown potential in the food industry as a natural preservative, extending the shelf life of perishable products without compromising their nutritional value.
One of the most exciting developments involving (+)-Proto-Quercitol is its application in the field of cosmetics. Researchers have found that this compound can effectively protect skin cells from oxidative stress, thereby reducing signs of aging and improving overall skin health. This has led to its inclusion in various skincare products, such as anti-aging serums and moisturizers.
The synthesis and extraction methods for (+)-Proto-Quercitol have also been a focus of recent research. Traditional extraction techniques involve solvent-based methods, which can be inefficient and environmentally harmful. However, advancements in green chemistry have introduced more sustainable approaches, such as supercritical fluid extraction and enzymatic hydrolysis, which are both eco-friendly and yield higher purity levels.
In terms of pharmacological applications, (+)-Proto-Quercitol has demonstrated potential as an anti-inflammatory agent. Studies conducted on animal models have shown that it can reduce inflammation by inhibiting key inflammatory pathways. This opens up possibilities for its use in treating conditions such as arthritis and inflammatory bowel disease.
The global market for natural compounds like (+)-Proto-Quercitol is growing rapidly, driven by increasing consumer demand for natural and sustainable products. According to recent market analyses, the demand for this compound is expected to rise significantly over the next five years, particularly in the food and cosmetic industries.
In conclusion, (+)-Proto-Quercitol (CAS No. 488-73-3) is a versatile compound with a wide range of applications across multiple industries. Its unique chemical properties, coupled with its natural origin, make it an attractive option for researchers and manufacturers seeking innovative solutions. As ongoing research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in various sectors in the coming years.

